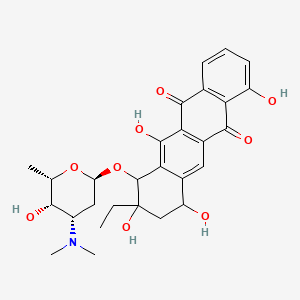

Yellamycin C

説明

Yellamycin C is a broad-spectrum antibiotic discovered by the Telugu biochemist Dr. Yellapragada Subbarow, who also identified ATP as the cellular energy currency and developed methotrexate for cancer therapy . While detailed physicochemical and pharmacological data for Yellamycin C are scarce in publicly available literature, it belongs to a class of antibiotics historically linked to Subbarow’s pioneering work on tetracycline and aureomycin (chlortetracycline) . These compounds revolutionized antimicrobial therapy by targeting Gram-positive and Gram-negative bacteria, with mechanisms involving ribosomal inhibition or metabolic interference. Yellamycin C’s discovery underscores Subbarow’s contributions to antibiotic development, though its specific attributes remain less documented compared to its analogs.

特性

CAS番号 |

119446-01-4 |

|---|---|

分子式 |

C28H33NO9 |

分子量 |

527.6 g/mol |

IUPAC名 |

10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C28H33NO9/c1-5-28(36)11-18(31)14-9-15-21(24(33)13-7-6-8-17(30)20(13)25(15)34)26(35)22(14)27(28)38-19-10-16(29(3)4)23(32)12(2)37-19/h6-9,12,16,18-19,23,27,30-32,35-36H,5,10-11H2,1-4H3/t12-,16-,18?,19-,23+,27?,28?/m0/s1 |

InChIキー |

LFZKMEYZIOVNFB-CXCLLENKSA-N |

SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C3=O)C(=CC=C5)O)O)O |

異性体SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)N(C)C)O)C(=O)C5=C(C3=O)C(=CC=C5)O)O)O |

正規SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C3=O)C(=CC=C5)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Yellamycin C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Chemical Properties

Yellamycin C shares structural similarities with tetracycline-class antibiotics, which are characterized by a four-ring hydrocarbon framework with functional groups (e.g., hydroxyl, amino, and methyl groups) critical for antimicrobial activity . For instance:

- Tetracycline: Contains a naphthacene core with hydroxyl and dimethylamino groups.

- Aureomycin (Chlortetracycline): Differs by a chlorine substitution at position 7, enhancing stability and spectrum .

Mechanism of Action

Like tetracyclines, Yellamycin C likely inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing tRNA attachment . In contrast, Subbarow’s methotrexate—a structural analog of folic acid—targets dihydrofolate reductase in eukaryotic cells, disrupting DNA synthesis in cancer and autoimmune diseases . This distinction highlights the divergence between antimicrobial and antimetabolite mechanisms within Subbarow’s portfolio.

Pharmacological and Clinical Profiles

Yellamycin C’s efficacy and safety profile remain undercharacterized, though its structural kinship with tetracyclines suggests overlapping spectra and resistance challenges . Regulatory guidelines emphasize the need for comparative studies on potency, pharmacokinetics (e.g., half-life, bioavailability), and adverse effects to establish therapeutic equivalence or superiority .

Research Findings and Limitations

Current knowledge gaps include:

- Mechanistic Specificity : Whether Yellamycin C exhibits unique ribosomal binding sites or resistance-breaking properties.

- Clinical Validation: No large-scale trials or pharmacokinetic data are cited in available sources, limiting its regulatory acceptance .

- Structural Optimization : Modifications to enhance solubility or reduce toxicity compared to tetracycline remain unexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。